cis-3-Aminocyclohexanecarboxylic acid
Overview
Description
cis-3-Aminocyclohexanecarboxylic acid: is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclohexane, where an amino group and a carboxylic acid group are attached to the third carbon atom in a cis configuration. This compound is known for its unique stereochemistry and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One of the primary methods for synthesizing cis-3-Aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives.
Hydrogenation with Raney Nickel: Another method involves the hydrogenation of the corresponding acids in the presence of Raney nickel. The sodium salts of the aminobenzoic acids are hydrogenated at pressures of 100-150 atm and temperatures of 130-160°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Aminocyclohexanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylamine derivatives. This reaction typically involves reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of N-substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclohexanone and cyclohexanol.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Chemistry: cis-3-Aminocyclohexanecarboxylic acid is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of chiral compounds and as a precursor for various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of cis-3-Aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
trans-4-Aminocyclohexanecarboxylic acid: This compound has a similar structure but with the amino and carboxylic acid groups in a trans configuration.
cis-4-Aminocyclohexanecarboxylic acid: Similar to cis-3-Aminocyclohexanecarboxylic acid but with the functional groups attached to the fourth carbon atom.
trans-3-Aminocyclohexanecarboxylic acid: The trans isomer of this compound.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38541-66-1, 118785-96-9, 16636-51-4 | |
Record name | 3-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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